
1,3-Azaboretidin-3-yl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Azaboretidin-3-yl is a heterocyclic compound containing a four-membered ring with nitrogen and boron atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Azaboretidin-3-yl can be synthesized through the reaction of enamino (triphenyl)phosphonium salts with borane-tetrahydrofuran. The reaction typically involves heating the azaboretidinium salts with aqueous sodium hydroxide in methanol or aqueous sodium hydroxide alone . This method results in the formation of phosphine oxides, which are key intermediates in the synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis of similar heterocyclic compounds often involves large-scale reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Azaboretidin-3-yl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can yield different stereoisomers of the compound.
Substitution: Substitution reactions involving boron and nitrogen atoms can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include borane-tetrahydrofuran, sodium hydroxide, and methanol . The reaction conditions often involve heating and the use of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include phosphine oxides and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Azaboretidin-3-yl has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1,3-Azaboretidin-3-yl involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various enzymes and proteins, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key regulatory proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole: A heterocyclic compound with similar structural features and applications in enzyme inhibition.
3-Pyrazoline: Another heterocyclic compound with applications in synthetic chemistry and biological research.
Uniqueness
1,3-Azaboretidin-3-yl is unique due to the presence of both nitrogen and boron atoms in its ring structure. This unique combination imparts distinct chemical and physical properties, making it a valuable compound for various scientific applications.
Properties
CAS No. |
71819-98-2 |
|---|---|
Molecular Formula |
C2H5BN |
Molecular Weight |
53.88 g/mol |
InChI |
InChI=1S/C2H5BN/c1-3-2-4-1/h4H,1-2H2 |
InChI Key |
QDLXULCNOXQQJQ-UHFFFAOYSA-N |
Canonical SMILES |
[B]1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


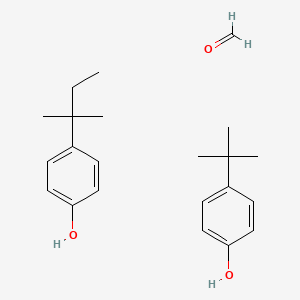
![6-[3-(Chloromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14470545.png)
![4,4'-[Ethane-1,2-diylbis(oxy)]dibenzenesulfonamide](/img/structure/B14470552.png)

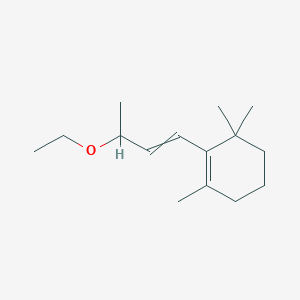
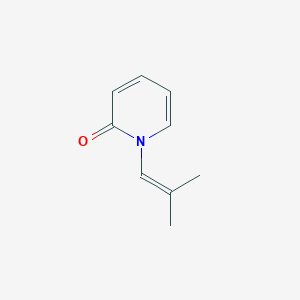
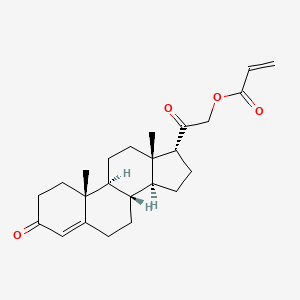
![9-azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14470579.png)
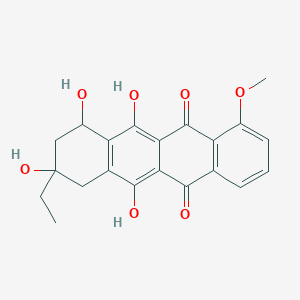

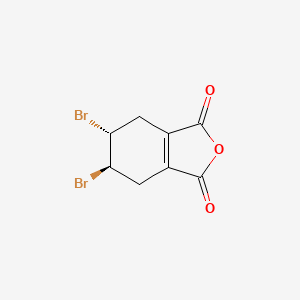
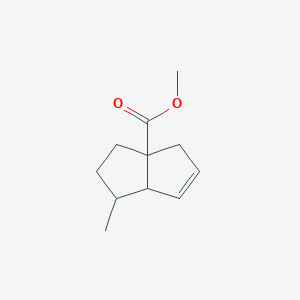
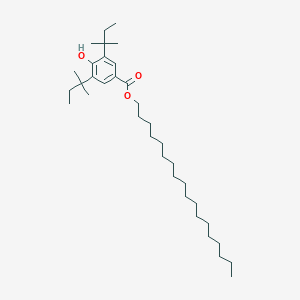
![Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]-](/img/structure/B14470618.png)
